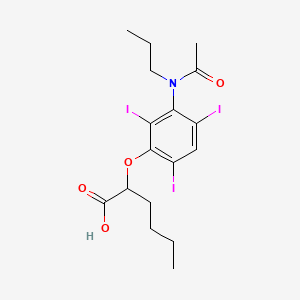
2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid is a complex organic compound with the molecular formula C17H22I3NO4 It is characterized by the presence of three iodine atoms, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid involves multiple steps, starting with the iodination of a phenyl ring. The key steps include:
Acetylation: The attachment of an acetyl group to the nitrogen atom through a reaction with acetic anhydride.
Esterification: The formation of an ester linkage between the phenyl ring and hexanoic acid.
Hydrolysis: The conversion of the ester to the corresponding acid.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained .
Chemical Reactions Analysis
2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or reduce other functional groups.
Substitution: The iodine atoms can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce iodine atoms into molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies for tracking biological processes.
Mechanism of Action
The mechanism of action of 2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions, depending on the specific application. The pathways involved may include oxidative addition, nucleophilic substitution, and other common organic reaction mechanisms .
Comparison with Similar Compounds
2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid can be compared with other iodinated compounds, such as:
2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]butanoic acid: Similar structure but with a shorter carbon chain.
2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]octanoic acid: Similar structure but with a longer carbon chain.
2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]propanoic acid: Similar structure but with a different carbon chain branching.
The uniqueness of 2-[[3-(N-Propylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid lies in its specific carbon chain length and the positioning of the iodine atoms, which influence its reactivity and applications .
Properties
CAS No. |
24340-21-4 |
|---|---|
Molecular Formula |
C17H22I3NO4 |
Molecular Weight |
685.1 g/mol |
IUPAC Name |
2-[3-[acetyl(propyl)amino]-2,4,6-triiodophenoxy]hexanoic acid |
InChI |
InChI=1S/C17H22I3NO4/c1-4-6-7-13(17(23)24)25-16-12(19)9-11(18)15(14(16)20)21(8-5-2)10(3)22/h9,13H,4-8H2,1-3H3,(H,23,24) |
InChI Key |
YGIVEHFBQGGLFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CCC)C(=O)C)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















